molecular formula C23H30N2O4 B15177945 Benzenecarboximidic acid, 4,4'-(1,5-pentanediylbis(oxy))bis-, diethyl ester CAS No. 1252-44-4

Benzenecarboximidic acid, 4,4'-(1,5-pentanediylbis(oxy))bis-, diethyl ester

Cat. No.: B15177945
CAS No.: 1252-44-4
M. Wt: 398.5 g/mol
InChI Key: WUUFSTSLUVCZAL-UHFFFAOYSA-N
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Description

Benzenecarboximidic acid, 4,4’-(1,5-pentanediylbis(oxy))bis-, diethyl ester is a chemical compound with the molecular formula C23H30N2O4. This compound is known for its unique structure, which includes a benzenecarboximidic acid core linked by a 1,5-pentanediylbis(oxy) chain to two diethyl ester groups. It is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarboximidic acid, 4,4’-(1,5-pentanediylbis(oxy))bis-, diethyl ester typically involves the reaction of benzenecarboximidic acid derivatives with 1,5-pentanediylbis(oxy) compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Benzenecarboximidic acid, 4,4’-(1,5-pentanediylbis(oxy))bis-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenecarboximidic acid, 4,4’-(1,5-pentanediylbis(oxy))bis-, diethyl ester is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenecarboximidic acid, 4,4’-(1,5-pentanediylbis(oxy))bis-, diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active intermediates that interact with enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Benzenecarboximidic acid, 4,4’-(1,5-pentanediylbis(oxy))bis-, dibutyl ester
  • Benzenecarboximidic acid, 4,4’-(1,5-pentanediylbis(oxy))bis-, dimethyl ester

Uniqueness

Benzenecarboximidic acid, 4,4’-(1,5-pentanediylbis(oxy))bis-, diethyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

ethyl 4-[5-[4-(C-ethoxycarbonimidoyl)phenoxy]pentoxy]benzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-3-26-22(24)18-8-12-20(13-9-18)28-16-6-5-7-17-29-21-14-10-19(11-15-21)23(25)27-4-2/h8-15,24-25H,3-7,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUFSTSLUVCZAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10862611
Record name Diethyl 4,4'-[pentane-1,5-diylbis(oxy)]di(benzene-1-carboximidate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10862611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252-44-4
Record name Benzenecarboximidic acid, 4,4'-(1,5-pentanediylbis(oxy))bis-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001252444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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